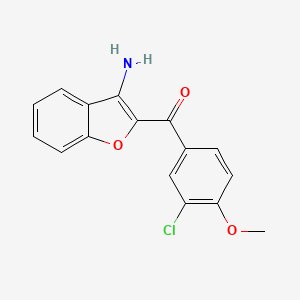

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3-chloro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZCUOZAKQXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 1-benzofuran-3-amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets. The benzofuran ring and the chloro-substituted methoxybenzoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves aqueous solubility compared to purely chloro-substituted analogs (e.g., 2b) . Morpholine-containing derivatives () exhibit even higher solubility, making them suitable for CNS-targeted therapies .

- Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols involving chlorinated intermediates, whereas oxadiazole derivatives () employ Suzuki-Miyaura coupling, which offers modularity but may lower yields .

Biologische Aktivität

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzofuran class, characterized by its unique structural features, which are believed to contribute to its pharmacological properties. Research indicates that it may possess significant antimicrobial and anticancer activities, making it a candidate for further therapeutic exploration.

Chemical Structure and Properties

The molecular formula of 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine is , with a molecular weight of approximately 330.75 g/mol. The presence of the chloro and methoxy groups on the benzoyl moiety enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

In vitro studies have indicated that this compound possesses significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU).

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 0.87 | 17.02 |

These results suggest that 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine may selectively target cancer cells while exhibiting reduced toxicity towards normal cells, as evidenced by a selectivity index greater than 20.

The anticancer mechanism appears to involve apoptosis induction through caspase activation, particularly caspase-9, which is crucial for the intrinsic pathway of apoptosis. Treatment with this compound has been shown to significantly increase caspase-9 levels in treated samples, suggesting its role as an apoptosis inducer.

Case Studies

- Study on MDA-MB-231 Cells : In a controlled study, mice were injected with MDA-MB-231 cells followed by treatment with varying doses of the compound. Results indicated a significant reduction in tumor size compared to control groups treated with saline or lower doses of standard therapies.

- Toxicity Assessment : A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic use.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine. Preliminary data suggest moderate oral bioavailability and clearance rates that warrant further investigation into its pharmacodynamic properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine?

Methodological Answer:

The synthesis typically involves cyclization and acylation steps. A reported approach for analogous benzofuran derivatives involves refluxing substituted salicylaldehydes with bromo ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone with anhydrous K₂CO₃, followed by purification via flash chromatography and recrystallization from ethanol or benzene . For the target compound, introducing the 3-chloro-4-methoxybenzoyl group may require coupling 3-amino-1-benzofuran with 3-chloro-4-methoxybenzoyl chloride under basic conditions. Reaction progress is monitored via TLC, and intermediates are characterized using NMR and mass spectrometry .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : and NMR in CDCl₃ or DMSO- to confirm substituent positions and amine proton integration .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks and isotopic patterns consistent with Cl and O atoms .

- Elemental Analysis : C, H, N content must align with theoretical values within ±0.4% .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm and amine N–H stretches (~3300 cm) .

Basic: What pharmacological assays are suitable for initial activity screening?

Methodological Answer:

Prioritize target-specific assays based on structural analogs. For example:

- Enzyme Inhibition : GABA-AT binding assays using radiolabeled ligands, with IC₅₀ values compared to reference inhibitors (e.g., vigabatrin) .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with doxorubicin as a positive control .

- Dose-Response Curves : Generated using triplicate measurements and nonlinear regression to calculate EC₅₀ values .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the benzofuran C-5/C-6 positions or modify the methoxy/chloro groups on the benzoyl moiety. For example, replace Cl with F or Br to assess halogen effects .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the benzoyl group) .

- In Vivo Validation : Prioritize analogs with >50% enzyme inhibition in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mix) and collect high-resolution (<1.0 Å) data on a diffractometer .

- Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered methoxy/chloro groups .

- Validation : Check CIF files for geometric outliers (e.g., bond angles >5σ from ideal values) using ORTEP-3 .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H NMR peaks)?

Methodological Answer:

- 2D NMR : Perform - HSQC and HMBC to assign ambiguous protons/carbons and detect coupling through space .

- Dynamic Effects : Variable-temperature NMR to identify rotamers (e.g., restricted rotation around the benzoyl-amine bond) .

- Alternative Solvents : Re-run NMR in DMSO- if CDCl₃ obscures amine protons due to exchange broadening .

Advanced: What strategies ensure compound stability during prolonged pharmacological assays?

Methodological Answer:

- Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24h, then analyze via HPLC to identify labile groups (e.g., hydrolysis of the benzoyl-amine bond) .

- Light Sensitivity : Store solutions in amber vials if UV-Vis shows absorbance <300 nm, indicating potential photodegradation .

- Lyophilization : For long-term storage, lyophilize in 10 mM ammonium acetate (pH 5.0) to prevent hydrolysis .

Advanced: How can stereochemical purity be validated for chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers, comparing retention times to racemic standards .

- Optical Rotation : Measure and compare to literature values for enantiopure analogs (e.g., (R)-configured dihydrobenzofuranamines) .

- Crystallographic Proof : Resolve absolute configuration via anomalous scattering in X-ray data (e.g., using Cu Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.